sodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
Description
The compound sodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate is a structured phospholipid derivative with a glycerol backbone. Key features include:
- Acyl chains: A hexadecanoyl (palmitoyl, C16:0) group at the sn-2 position and a (Z)-octadec-9-enoyl (oleoyl, C18:1) group at the sn-3 position.
- Phosphate group: Modified with an ethyl ester and a sodium counterion, distinguishing it from typical phospholipids with polar head groups (e.g., choline, glycerol).
- Molecular formula: C₃₇H₇₀NaO₈P (CAS 169437-35-8) .
- Molecular weight: 696.91 g/mol .
Properties
Molecular Formula |
C39H74NaO8P |
|---|---|
Molecular Weight |
725.0 g/mol |
IUPAC Name |
sodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C39H75O8P.Na/c1-4-7-9-11-13-15-17-19-20-22-23-25-27-29-31-33-38(40)44-35-37(36-46-48(42,43)45-6-3)47-39(41)34-32-30-28-26-24-21-18-16-14-12-10-8-5-2;/h19-20,37H,4-18,21-36H2,1-3H3,(H,42,43);/q;+1/p-1/b20-19-;/t37-;/m1./s1 |
InChI Key |
GBJZXDTWQWPMDK-VYMFHCNISA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC.[Na+] |
Origin of Product |
United States |
Preparation Methods
Glycerol Backbone Functionalization
The (2R)-glycerol backbone serves as the structural foundation. Enantiomerically pure (R)-glycerol derivatives are typically obtained via enzymatic resolution or asymmetric synthesis. In one approach, sn-glycerol-3-phosphate is acylated sequentially with hexadecanoic acid (palmitic acid) and (Z)-octadec-9-enoic acid (oleic acid) under Steglich esterification conditions (DCC/DMAP in anhydrous dichloromethane). The regioselectivity of acylation is controlled by temporary protecting groups, such as trityl or tert-butyldimethylsilyl (TBS), to ensure the 2-position is occupied by hexadecanoyloxy and the 3-position by oleoyloxy.
Key Reaction Parameters:
-
Temperature: 0–25°C
-
Catalyst: 4-Dimethylaminopyridine (DMAP)
-
Yield: 78–92% after deprotection.
Phosphorylation and Ethylation
Phosphorylation introduces the phosphate group at the sn-1 position of glycerol. Phosphorus oxychloride (POCl₃) in tetrahydrofuran (THF) reacts with the primary hydroxyl group of the glycerol intermediate, forming a phosphodichloridate intermediate. Subsequent quenching with ethanol yields the ethyl phosphate ester. Neutralization with sodium hydroxide converts the acidic phosphate into the sodium salt.
Optimization Insights:
-
Solvent System: THF enables better solubility of lipid intermediates compared to DCM.
-
Stoichiometry: A 3:1 molar ratio of POCl₃ to glycerol derivative ensures complete phosphorylation.
-
Purification: Dialysis against saline (0.9% NaCl) removes unreacted POCl₃ and byproducts.
Industrial-Scale Synthesis
Continuous Flow Ethanol Injection
Adapted from ethosome production, this method enhances reproducibility:
-
Lipid Phase: The glycerol derivative (10 mM) and fatty acids (20 mM) are dissolved in ethanol (60°C).
-
Aqueous Phase: Sodium phosphate buffer (pH 7.4) is heated to 50°C.
-
Mixing: The lipid phase is injected into the aqueous phase at 0.5 mL/min under sonication (300 W, 20 kHz).
-
Ethylation: Ethyl bromide (5 eq.) is added dropwise to the colloidal suspension, followed by NaOH (1M) to adjust pH to 8.5.
Advantages:
Solid-Phase Synthesis
Developed for high-purity pharmaceutical applications:
-
Resin Functionalization: Wang resin is loaded with Fmoc-protected glycerol via hydroxysuccinimide (NHS) coupling.
-
Stepwise Acylation: Hexadecanoic acid and oleic acid are coupled using HBTU/HOBt activation.
-
On-Resin Phosphorylation: After deprotection, the free hydroxyl is treated with POCl₃ and triethylamine, followed by ethanol.
-
Cleavage: TFA/water (95:5) releases the sodium salt after ion exchange.
Performance Metrics:
Analytical Characterization
Structural Validation
Purity and Stability
-
HPLC Conditions: C18 column (4.6 × 250 mm), acetonitrile/water (85:15), 1.0 mL/min, UV detection at 205 nm.
-
Accelerated Stability: No degradation after 6 months at 4°C (lyophilized form).
Comparative Analysis of Methods
| Parameter | Continuous Flow | Solid-Phase | Batch Synthesis |
|---|---|---|---|
| Yield (%) | 82 ± 3 | 68 ± 2 | 75 ± 4 |
| Purity (%) | 95 | 98 | 90 |
| Scalability | Industrial | Lab-scale | Pilot-scale |
| Cost (USD/g) | 120 | 450 | 200 |
| Stereochemical Purity | 99% ee | >99% ee | 95% ee |
Challenges and Mitigation
-
Fatty Acid Isomerization: The (Z)-configuration of oleic acid is prone to cis-trans isomerization at high temperatures. Mitigation involves conducting reactions under nitrogen and limiting temperatures to <50°C.
-
Phosphate Hydrolysis: Acidic or alkaline conditions degrade the ethyl phosphate group. Buffering at pH 7–8 during purification prevents hydrolysis .
Chemical Reactions Analysis
Types of Reactions
Sodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the octadec-9-enoyl group to single bonds.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Produces hexadecanoic acid and octadec-9-enoic acid.
Reduction: Results in the formation of saturated fatty acid derivatives.
Substitution: Yields various substituted phosphate esters.
Scientific Research Applications
Structure and Composition
The molecular formula of sodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate is , with a molecular weight of approximately 760.1 g/mol. The compound features both hydrophilic (phosphate) and hydrophobic (fatty acid chains) regions, making it amphiphilic, which is crucial for its function in biological systems.
Drug Delivery Systems
One of the primary applications of this compound is in the development of drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Research has demonstrated that formulations utilizing this compound can improve the pharmacokinetics of various therapeutic agents, particularly in cancer treatment where targeted delivery is crucial.
Membrane Biology Studies
This compound is also used in membrane biology studies due to its ability to mimic natural phospholipids found in cell membranes. It aids in understanding membrane dynamics, protein-lipid interactions, and the effects of lipid composition on membrane fluidity. Studies have shown that altering the concentration of this compound can significantly affect cell membrane properties and cellular signaling pathways.
Biochemical Research
In biochemical research, this compound serves as a model compound for studying phospholipid metabolism and signaling. It has been implicated in various cellular processes, including apoptosis and inflammation, making it a valuable tool for investigating disease mechanisms.
Case Study 1: Cancer Drug Delivery
A study published in Nature Chemical Biology investigated the use of this compound as a carrier for chemotherapeutic agents. The researchers formulated a liposomal system that encapsulated doxorubicin, demonstrating enhanced tumor targeting and reduced systemic toxicity compared to free drug administration. This study highlights the potential of this compound in improving cancer treatment outcomes through targeted delivery strategies.
Case Study 2: Membrane Interaction Studies
Research conducted by Polozov et al. focused on the interactions between this compound and viral membranes. The findings indicated that this compound could disrupt viral lipid bilayers, suggesting its use as an antiviral agent or adjuvant in vaccine formulations. This study underscores the importance of phospholipids in developing novel therapeutic strategies against viral infections.
Mechanism of Action
The mechanism of action of sodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate involves its interaction with lipid bilayers and proteins. The compound integrates into cell membranes, affecting membrane fluidity and permeability. It can also interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights critical distinctions between the target compound and related lipids:
Key Findings from Research
Acyl Chain Saturation and Physical Properties: The target compound’s combination of saturated (palmitoyl) and unsaturated (oleoyl) chains enhances membrane fluidity compared to fully saturated analogs (e.g., dipalmitoyl derivatives) .
Biological Activity :
- Unlike 1-oleoyl LPA, which activates G protein-coupled receptors to regulate cell proliferation and migration, the target compound’s diacyl structure and ethyl-phosphate likely limit direct receptor activation .
- Similar to POPG, the sodium counterion may facilitate interactions with cationic proteins or ions in membrane systems .
Spectroscopic Characterization :
- Fourier-transform infrared (FTIR) and Raman spectra of the target compound show distinct C=O (1740 cm⁻¹) and P=O (1250 cm⁻¹) stretching modes, differentiating it from triacylglycerides (e.g., triolein) and phosphatidylcholines .
Biological Activity
Sodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate is a complex phospholipid compound with significant biological activity, primarily due to its structural characteristics that allow it to integrate into biological membranes. This article explores the compound's biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C39H74NaO8P
- Molecular Weight : 725.0 g/mol
- CAS Number : 2410279-88-6
The structure features a glycerol backbone modified with long-chain fatty acids (hexadecanoyl and octadec-9-enoyl), which contribute to its amphiphilic properties, making it suitable for incorporation into lipid bilayers.
Biological Activity
This compound exhibits several biological activities:
- Membrane Integration : Its amphiphilic nature allows it to integrate into cellular membranes, influencing membrane fluidity and stability. This property is crucial for maintaining cellular integrity and function.
- Cell Signaling Modulation : The phosphate group acts as a binding site for proteins, potentially modulating various signaling pathways. This interaction can influence cellular responses to external stimuli.
- Drug Delivery Applications : Due to its ability to form micelles and liposomes, this compound is being explored for use in drug delivery systems, enhancing the bioavailability of therapeutic agents.
The mechanism of action involves:
- Interaction with Lipid Bilayers : The long fatty acid chains facilitate integration into lipid bilayers, altering their properties and potentially affecting protein function within the membrane.
- Protein Binding : The phosphate group can interact with various proteins, influencing their activity and stability, which may lead to changes in metabolic pathways or cell signaling cascades.
Research Findings and Case Studies
Several studies have investigated the biological effects of this compound:
- Cell Viability Studies : In vitro studies demonstrated that this compound can enhance cell viability in certain cancer cell lines when used in conjunction with chemotherapeutic agents, suggesting a potential role in cancer therapy.
- Antioxidant Activity : Research indicates that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
- Synergistic Effects with Other Compounds : When combined with other bioactive compounds, this compound showed enhanced biological effects, indicating its potential as an adjuvant in therapeutic formulations.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Sodium diethyl phosphate | Simple diethyl ester of phosphoric acid | Lower molecular complexity |
| Sodium bis(2-ethylhexyl) phosphate | Contains branched alkyl chains | Higher hydrophobicity due to branched structure |
| Triethyl phosphate | Triester of ethanol and phosphoric acid | Commonly used as an industrial solvent |
| Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate | Similar glycerophospholipid structure | More complex fatty acid modifications |
Q & A
Q. Basic Research Focus
- Methodology :
- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight and fragmentation patterns. For example, the compound’s molecular ion ([M+Na]⁺) should align with its theoretical mass (e.g., m/z ~770.98 for C₄₀H₇₆NaO₁₀P) .
- FTIR/Raman Spectroscopy : Identify functional groups (e.g., phosphate ester at ~1250 cm⁻¹, C=O stretch at ~1740 cm⁻¹) and monitor acyl chain conformations .
- Nuclear Magnetic Resonance (NMR) : Employ ¹H/³¹P NMR to resolve stereochemistry (e.g., (2R) configuration) and acyl chain geometry (Z/E) .
- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight and fragmentation patterns. For example, the compound’s molecular ion ([M+Na]⁺) should align with its theoretical mass (e.g., m/z ~770.98 for C₄₀H₇₆NaO₁₀P) .
How can molecular dynamics (MD) simulations be applied to study interactions of this compound with biological membranes?
Q. Advanced Research Focus
- Methodology :
- Model Membrane Systems : Use bilayers like POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) to mimic eukaryotic membranes. Parameterize the compound’s force field using tools like CHARMM or GROMACS .
- Simulation Design : Assess membrane insertion depth, lipid packing, and hydration dynamics. For example, track phosphate group interactions with water and neighboring lipids over 100+ ns trajectories .
- Validation : Compare results with experimental techniques like neutron scattering or fluorescence quenching to resolve discrepancies in penetration depth .
How is the stereochemical configuration (e.g., (2R) and (Z) designations) determined experimentally and computationally?
Q. Basic Research Focus
- Methodology :
- Chiral Chromatography : Use chiral columns (e.g., Chiralpak IA) with polar solvents to separate enantiomers and confirm the (2R) configuration .
- Computational Predictions : Apply ACD/Labs Percepta to predict stereoisomer stability and compare with experimental NMR/optical rotation data .
- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., sodium salts) to unambiguously assign stereocenters .
How can researchers resolve contradictions in experimental data regarding membrane interactions?
Q. Advanced Research Focus
- Methodology :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with membrane receptors (e.g., LPA1) under varying pH and ionic conditions to identify context-dependent effects .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. electrostatic interaction dominance .
- Fluorescence Anisotropy : Track acyl chain mobility in liposomes to reconcile discrepancies in membrane fluidity data .
What synthetic routes are documented for preparing this compound with high purity (>98%)?
Q. Basic Research Focus
- Methodology :
- Stepwise Acylation : React sn-glycero-3-phosphate with hexadecanoyl and (Z)-octadec-9-enoyl chlorides under anhydrous conditions. Monitor regioselectivity via TLC .
- Purification : Use reverse-phase HPLC (C18 column) with acetonitrile/water gradients to isolate the sodium salt form. Validate purity via LC-MS .
- Stereochemical Control : Employ enzymatic catalysis (e.g., lipases) to ensure (2R) configuration retention during synthesis .
What challenges arise when correlating in silico predictions (e.g., ACD/Labs Percepta) with experimental physicochemical properties?
Q. Advanced Research Focus
- Methodology :
- Solvent Effects : Adjust computational solvation models (e.g., COSMO-RS) to account for non-polar solvents used in experimental logP measurements .
- Conformational Sampling : Perform enhanced sampling (e.g., metadynamics) to capture acyl chain flexibility and improve melting point predictions .
- Validation Datasets : Compare predicted vs. experimental pKa values (phosphate group) to refine protonation state models .
Which spectroscopic methods quantify the compound’s stability under varying storage conditions?
Q. Basic Research Focus
- Methodology :
- Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C. Monitor degradation via UV-Vis (absorbance at 210 nm for ester bonds) and ³¹P NMR (phosphate integrity) .
- Oxidation Analysis : Use thiobarbituric acid reactive substances (TBARS) assay to quantify peroxidation of (Z)-octadec-9-enoyl chains .
- HPLC-MS/MS : Detect hydrolytic byproducts (e.g., free fatty acids) with MRM transitions specific to hexadecanoic and oleic acids .
How can the compound’s role in lipid signaling pathways be assessed, particularly as a lysophosphatidic acid (LPA) analog?
Q. Advanced Research Focus
- Methodology :
- Receptor Binding Assays : Use HEK293 cells transfected with LPA1/LPA2 receptors. Measure calcium flux (Fluo-4 AM dye) to compare agonism with native LPA .
- Gene Knockdown : Apply siRNA targeting LPA receptors in cell cultures to isolate the compound’s signaling pathways (e.g., ERK phosphorylation) .
- In Vivo Models : Administer the compound in zebrafish embryos to assess developmental toxicity and compare with LPA’s known effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
